molecular formula C15H10F3NO4S2 B2476316 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate CAS No. 338776-92-4

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate

Cat. No.: B2476316
CAS No.: 338776-92-4
M. Wt: 389.36
InChI Key: ADFIWHZBXUHYCI-XDHOZWIPSA-N
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Description

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate is a synthetic chemical compound characterized by its distinctive heterocyclic structure and trifluoromethyl group

Properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4S2/c16-15(17,18)11-4-2-1-3-9(11)13(20)23-19-12-6-8-25(21,22)14-10(12)5-7-24-14/h1-5,7H,6,8H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIWHZBXUHYCI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thieno[2,3-b]thiopyran core: : This can be achieved through the cyclization of suitable thiophene derivatives under controlled conditions.

  • Introduction of the dioxo groups: : Typically involves oxidation reactions employing reagents like hydrogen peroxide or organic peroxides.

  • Amination: : The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

  • Condensation with 2-(trifluoromethyl)benzoic acid: : Esterification or amidation reactions are employed, often under acidic or basic catalysis.

Industrial Production Methods

Industrial synthesis may involve optimization of these steps to enhance yield and purity, employing robust and scalable methods such as continuous flow chemistry and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: : Leading to further functionalization or degradation of the thieno[2,3-b]thiopyran ring.

  • Reduction: : Could potentially reduce the dioxo groups to diols or the trifluoromethyl group to a methyl group.

  • Substitution: : Electrophilic or nucleophilic substitutions at various positions on the aromatic ring or heterocycle.

  • Condensation: : Formation of more complex molecules by reaction with aldehydes or ketones.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Using hydride donors like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Bases like sodium hydride or acids such as trifluoroacetic acid.

Major Products Formed

The products vary widely depending on the reaction type. Oxidation often leads to sulfoxides or sulfones, while reduction might yield alcohols or reduced aromatic rings. Substitution reactions result in substituted thieno[2,3-b]thiopyrans, and condensation reactions generate larger organic frameworks.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in bioactive molecules, enzyme inhibitors, or fluorescent probes.

  • Medicine: : Development of novel pharmaceuticals, particularly where trifluoromethyl groups enhance metabolic stability or bioactivity.

  • Industry: : Used in materials science for the development of advanced polymers or electronic materials due to its unique structural properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action varies with its application:

  • Chemical reactions: : Acts as a reagent or intermediate.

  • Biological systems: : The trifluoromethyl group often enhances binding affinity to protein targets, altering enzyme activity or receptor binding.

  • Pharmaceuticals: : Could interfere with specific biochemical pathways by binding to enzyme active sites or receptor proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate.

  • [(E)-(5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate.

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